molecular formula C11H15N3O2 B14673162 N-(Morpholinomethyl)isonicotinamide CAS No. 38221-50-0

N-(Morpholinomethyl)isonicotinamide

Cat. No.: B14673162
CAS No.: 38221-50-0
M. Wt: 221.26 g/mol
InChI Key: IKYSADCBVOJABA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Morpholinomethyl)isonicotinamide is a heterocyclic compound featuring a thiazole core substituted with a morpholinomethyl group and an isonicotinamide moiety. Its synthesis and characterization were reported in the Iranian Journal of Pharmaceutical Research (2021), where it was identified as a white solid with a melting point of 192–195°C. Key spectral data include:

  • 1H NMR (DMSO-d6, 400 MHz): Peaks at δ 8.76–8.77 (pyridyl protons), 3.90 (ArCH2), and 2.53 (morpholine CH2) .
  • 13C NMR (DMSO-d6, 100 MHz): Resonances at δ 164.5 (amide carbonyl), 151.0 (pyridyl carbons), and 54.2 (morpholine carbons) .
  • HRMS: [M+1] observed at 366.1391 (calculated 366.1383 for C19H20N5OS) .

The compound’s structure (Fig.

Properties

CAS No.

38221-50-0

Molecular Formula

C11H15N3O2

Molecular Weight

221.26 g/mol

IUPAC Name

N-(morpholin-4-ylmethyl)pyridine-4-carboxamide

InChI

InChI=1S/C11H15N3O2/c15-11(10-1-3-12-4-2-10)13-9-14-5-7-16-8-6-14/h1-4H,5-9H2,(H,13,15)

InChI Key

IKYSADCBVOJABA-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CNC(=O)C2=CC=NC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Morpholinomethyl)isonicotinamide typically involves the reaction of isonicotinamide with morpholine in the presence of a suitable methylene donor. One common method is the Mannich reaction, where formaldehyde is used as the methylene donor. The reaction is carried out under mild conditions, usually at room temperature, and in the presence of an acid catalyst such as hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale Mannich reactions using continuous flow reactors to ensure consistent product quality and yield. The process parameters, such as temperature, pressure, and reactant concentrations, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(Morpholinomethyl)isonicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The methylene group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or aryl halides can be used in substitution reactions.

Major Products Formed

    Oxidation: this compound N-oxide.

    Reduction: this compound amine.

    Substitution: Various substituted this compound derivatives.

Scientific Research Applications

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound has shown potential as a biochemical probe for studying enzyme interactions and cellular processes.

    Medicine: Research has indicated its potential as a therapeutic agent due to its ability to interact with specific biological targets.

    Industry: It is used in the development of advanced materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(Morpholinomethyl)isonicotinamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Thiazole Derivatives with Varied Substituents

describes six structurally related compounds (4d–4i) synthesized alongside N-(Morpholinomethyl)isonicotinamide (4i). These analogs differ in substituents on the thiazole ring and the amide moiety (Table 1):

Compound ID Substituent on Thiazole Amide Group Melting Point (°C) Key Structural Feature
4d 3,4-Dichlorobenzamide 5-(Morpholinomethyl) Not reported Dichlorophenyl group enhances lipophilicity
4e 3,4-Dichlorobenzamide 5-((4-Methylpiperazinyl)methyl) Not reported Piperazine improves solubility
4f 3,4-Dichlorobenzamide 5-((i-Propyl(methyl)amino)methyl) Not reported Branched alkyl chain increases steric bulk
4i (Target) Isonicotinamide 5-(Morpholinomethyl) 192–195 Morpholine enhances hydrogen bonding

Key Observations :

  • Dichlorophenyl-substituted analogs (4d–4f) may exhibit higher lipophilicity, favoring membrane permeability but reducing aqueous solubility .

Pyridyl Isonicotinamide Isomers

highlights the gelation properties of N-(4-pyridyl)isonicotinamide isomers. While the target compound lacks a 4-pyridyl group, its structural similarity to hydrogel-forming isomers underscores the importance of nitrogen positioning:

  • N-(4-Pyridyl)nicotinamide (4PNA) : Forms hydrogels with Cu(II) salts due to optimal nitrogen alignment for metal coordination .
  • This compound: The morpholine ring may disrupt gelation by introducing steric hindrance, though its hydrogen-bonding capacity could enable alternative supramolecular interactions .

Halogenated Derivatives

describes halogenated analogs like N-(5-bromopyridin-2-yl)isonicotinamide co-crystallized with fumaric acid. Key differences include:

  • Halogen Impact: Bromine or iodine substituents increase molecular weight (e.g., 4Pyr-Br:FA, MW 359.56) and alter melting points (240–242°C) compared to the non-halogenated target compound .
  • Crystallinity: Halogens facilitate co-crystal formation with carboxylic acids, whereas the morpholinomethyl group in 4i may favor amorphous solid dispersions .

Antimicrobial Thiazolidinedione Derivatives

–8 report antimicrobial activity for thiazolidinedione-based isonicotinamide derivatives. For example:

  • Compound 68 (N-(5-benzylidene-thiazolidin-3-yl)isonicotinamide) : Exhibits broad-spectrum activity against bacteria (MIC 2–8 µg/mL) and fungi (MIC 4–16 µg/mL) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.